5-Methyl-2-furonitrile
Overview
Description
5-Methyl-2-furonitrile is an organic compound with the molecular formula C6H5NO. It is a colorless to yellow liquid that is soluble in many organic solvents such as ethanol, chloroform, and diethyl ether . This compound is used in various industries, including the fragrance industry, where it is utilized to synthesize fruity aromas and other fragrances .
Mechanism of Action
Target of Action
It is known that this compound is used in the fragrance industry for the synthesis of fruit flavors and other fragrances
Mode of Action
Its use in the fragrance industry suggests that it likely interacts with olfactory receptors to produce a scent that is perceived as fruity or otherwise pleasant .
Pharmacokinetics
It is known that the compound is a colorless to yellow liquid and is soluble in many organic solvents such as ethanol, chloroform, and ether . This suggests that it may have good bioavailability, but more research is needed to confirm this.
Result of Action
The primary result of the action of 5-Methyl-2-furonitrile is the production of a scent that is perceived as fruity or otherwise pleasant . This is why it is used in the fragrance industry.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and the resulting scent can be affected by temperature and humidity. Furthermore, it should be stored in a dry, cool, and well-ventilated place, away from fire and flammable materials . During handling, it is recommended to avoid contact with skin, eyes, and respiratory tract, and personal protective equipment should be worn if necessary .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-furonitrile can be synthesized through several methods:
Reaction of 2-furfural with methyl cyanide: This method involves the reaction of 2-furfural with methyl cyanide under specific conditions.
Condensation of 2-furone with methanol and hydrochloric acid: This method involves the condensation of 2-furone with methanol and hydrochloric acid.
Reaction of α-furfuryl chloride with strong aqueous potassium cyanide: This method involves the reaction of α-furfuryl chloride with strong aqueous potassium cyanide.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of α-furfuryl chloride with strong aqueous potassium cyanide due to its efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-furonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and other nucleophiles.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include primary amines or other reduced derivatives.
Substitution: Products depend on the substituent introduced during the reaction.
Scientific Research Applications
5-Methyl-2-furonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the fragrance industry to synthesize fruity aromas and other fragrances.
Comparison with Similar Compounds
Similar Compounds
2-Furonitrile: Similar in structure but lacks the methyl group at the 5-position.
5-Methyl-2-furancarboxaldehyde: Similar in structure but has an aldehyde group instead of a nitrile group.
5-Methyl-2-furancarboxylic acid: Similar in structure but has a carboxylic acid group instead of a nitrile group.
Uniqueness
5-Methyl-2-furonitrile is unique due to the presence of both a methyl group and a nitrile group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
5-methylfuran-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-5-2-3-6(4-7)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCRBVWSFYTMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348977 | |
Record name | 5-methyl-2-furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13714-86-8 | |
Record name | 5-methyl-2-furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-2-furonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the reaction of 5-Methyl-2-furancarboxylic acid derivatives with nitric and sulfuric acid tell us about the reactivity of 5-Methyl-2-furonitrile?
A: The research in "[Researches on furans]" [] investigates the nitration of 5-Methyl-2-furancarboxylic acid derivatives. While it doesn't directly involve this compound, it highlights the reactivity of the furan ring system, particularly at the 5-position, towards electrophilic aromatic substitution reactions like nitration. This suggests that this compound, with its electron-donating methyl group, could also be susceptible to electrophilic attack. Further research is needed to determine the specific reactivity and preferred positions of substitution on the this compound molecule.
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